4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine
Description
4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine is a heterocyclic compound that features an azetidine ring fused with a pyrimidine ring
Properties
IUPAC Name |
4-(azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-8-7-10(14-5-2-6-14)13-11(12-8)9-3-4-9/h7,9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBELMJDSQBMHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine typically involves the formation of the azetidine ring followed by its fusion with the pyrimidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Research
The compound has been investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structure allows it to interact with biological targets, making it a candidate for antimicrobial and anticancer drugs. The azetidine ring can mimic natural substrates, providing a mechanism for enzyme inhibition, which is crucial in drug design .
Structure–Activity Relationship Studies
Research has revealed that modifications to the pyrimidine structure can significantly enhance biological activity. For instance, structure–activity relationship (SAR) studies on similar pyrimidine derivatives have shown that specific substitutions can improve potency against various biological targets, including enzymes involved in inflammatory processes .
Materials Science
Development of Novel Materials
The unique structural characteristics of 4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine make it suitable for creating advanced materials with specific electronic and mechanical properties. Its application in materials science includes serving as a building block for more complex heterocyclic compounds, which can be utilized in various industrial applications.
Biological Studies
Biological Target Interactions
Studies have focused on the interactions of this compound with biological targets such as enzymes and receptors. The azetidine ring's ability to act as a bioisostere allows it to inhibit enzyme activity effectively. Additionally, the pyrimidine component can engage with nucleic acids, influencing processes like DNA replication and transcription .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrimidine derivatives, including 4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine, demonstrated significant anticancer properties. The results indicated that specific substitutions on the pyrimidine ring led to enhanced cytotoxic effects against cancer cell lines, suggesting a promising avenue for drug development targeting cancer therapies .
Case Study 2: Anti-inflammatory Properties
Research highlighted the anti-inflammatory potential of pyrimidine derivatives similar to 4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine. These compounds were shown to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. The IC50 values reported indicated potent suppression of COX activity, marking these compounds as candidates for further development in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine is not well-documented. it is likely to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may act on specific enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
4-(Azetidin-1-yl)benzaldehyde: Another azetidine-containing compound with different functional groups.
1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone: A compound with a similar azetidine ring but different substituents.
Uniqueness
4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine is unique due to its specific combination of azetidine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological significance.
The biological activity of 4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. The azetidine moiety allows for the formation of covalent bonds with nucleophilic sites on proteins, which can inhibit enzyme activity. The pyrimidine ring is known to interact with nucleotide-binding sites, influencing various cellular processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the azetidine and pyrimidine rings can significantly impact potency and selectivity against target enzymes.
Key Findings from SAR Studies:
- Substituent Effects : Variations in substituents on the pyrimidine ring affect binding affinity and selectivity. For instance, the introduction of different alkyl groups can enhance solubility and bioavailability.
- Cyclic Amine Influence : The presence of cyclic amines, such as azetidines, has been correlated with increased potency in biochemical assays, although a slight decrease in cellular potency was observed compared to six-membered cyclic amines .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the efficacy and safety profiles of 4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine.
Case Study 1: Inhibition of Kinase Activity
Research has demonstrated that derivatives similar to 4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine can act as potent inhibitors of specific kinases involved in cancer progression. For example, compounds with similar structural motifs have shown IC50 values in the nanomolar range against various kinases, indicating strong inhibitory potential .
Case Study 2: Pharmacokinetic Profiling
In vivo studies have assessed the pharmacokinetic properties of related compounds. Dosing studies in animal models revealed favorable profiles, including moderate bioavailability and a manageable half-life, which are essential for therapeutic applications .
Table 1: Structure–Activity Relationship Data
| Compound | Substituent | IC50 (µM) | Comments |
|---|---|---|---|
| A | Methyl | 0.37 | Strong inhibitor |
| B | Ethyl | 0.55 | Moderate activity |
| C | Propyl | 0.72 | Lower potency |
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Clearance (mL/min/kg) | 46 |
| Volume of Distribution (L/kg) | 1.2 |
| Half-life (h) | 0.7 |
| Bioavailability (%) | ~100 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Pyrimidine derivatives are typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, substituted pyrimidines with azetidine groups (like azetidin-1-yl) often employ Buchwald–Hartwig amination or SNAr reactions under controlled temperatures (60–100°C) and inert atmospheres . Microwave-assisted synthesis (e.g., 150 W, 15 min) can enhance reaction efficiency for similar heterocycles . Optimize solvent systems (e.g., DMF or THF) and catalytic systems (e.g., Pd(OAc)₂/Xantphos) to minimize byproducts. Monitor progress via TLC or HPLC (C18 column, UV detection at 254 nm) .
Q. How can researchers validate the purity and structural integrity of 4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine?
- Methodological Answer : Use a multi-technique approach:
- HPLC : Reverse-phase chromatography (e.g., 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) .
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; azetidine N-CH₂ at δ 3.5–4.0 ppm) .
- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation, as demonstrated for analogous pyrimidine derivatives .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Prioritize in vitro assays:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .
- Anticancer : MTT assay (IC₅₀ values in HeLa or MCF-7 cell lines) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using recombinant proteins . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this pyrimidine derivative?
- Methodological Answer :
- Systematic substitution : Replace cyclopropyl with other groups (e.g., phenyl, methyl) to assess steric/electronic effects on target binding .
- Azetidine modification : Compare azetidin-1-yl with piperidin-1-yl or morpholino groups to evaluate ring size impact on potency .
- Quantitative SAR (QSAR) : Use software (e.g., Schrödinger Maestro) to correlate molecular descriptors (logP, polar surface area) with activity data . Validate predictions via synthesis and testing.
Q. What strategies resolve contradictions in biological data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (e.g., mouse plasma incubation at 37°C, LC-MS analysis) to identify metabolic liabilities .
- Solubility enhancement : Formulate with cyclodextrins or PEGylation to improve bioavailability .
- Target engagement assays : Use CRISPR-edited cell lines or PET tracers to confirm on-target effects in vivo .
Q. How can computational methods predict the binding mode of this compound to a target protein?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Glide to dock the compound into crystallographic structures (e.g., PDB: 3ERT for kinases) .
- MD simulations : Run 100 ns simulations (AMBER force field) to assess binding stability and key interactions (e.g., hydrogen bonds with azetidine nitrogen) .
- Free energy calculations : Apply MM-GBSA to rank binding affinities relative to known inhibitors .
Q. What analytical techniques characterize degradation products under stressed conditions (e.g., heat, light)?
- Methodological Answer :
- Forced degradation : Expose the compound to 40°C/75% RH (ICH guidelines) or UV light (254 nm) for 48 hours .
- LC-HRMS : Identify degradants using high-resolution mass spectrometry (ESI+ mode, m/z 100–1000) .
- Stability-indicating methods : Develop gradient HPLC methods (e.g., 10–90% acetonitrile in 20 min) to resolve degradation peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
